molecular formula C11H9BrN6S B4356879 [(5-{2-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE

[(5-{2-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE

Cat. No.: B4356879
M. Wt: 337.20 g/mol
InChI Key: BJVUDRPAAUWDBY-VGOFMYFVSA-N
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Description

[(5-{2-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE is a complex organic compound with the molecular formula C11H9BrN6S This compound is characterized by the presence of a bromobenzylidene group, a hydrazino group, a triazole ring, and a thioacetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-{2-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE typically involves multiple steps. One common method starts with the preparation of 4-bromobenzaldehyde, which is then reacted with hydrazine hydrate to form 4-bromobenzylidene hydrazine. This intermediate is further reacted with 4H-1,2,4-triazole-3-thiol under specific conditions to yield the final product .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(5-{2-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzylidene moiety .

Scientific Research Applications

Chemistry

In chemistry, [(5-{2-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology and Medicine

The compound has potential applications in medicinal chemistry due to its ability to interact with biological targets. It is being investigated for its antimicrobial, antifungal, and anticancer properties. Researchers are exploring its use as a lead compound for developing new therapeutic agents .

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It is also of interest in the field of agrochemicals for the development of new pesticides and herbicides .

Mechanism of Action

The mechanism of action of [(5-{2-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The triazole ring and bromobenzylidene group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(5-{2-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

2-[[5-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-1H-1,2,4-triazol-3-yl]sulfanyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN6S/c12-9-3-1-8(2-4-9)7-14-16-10-15-11(18-17-10)19-6-5-13/h1-4,7H,6H2,(H2,15,16,17,18)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVUDRPAAUWDBY-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC2=NC(=NN2)SCC#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC2=NC(=NN2)SCC#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(5-{2-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE
Reactant of Route 2
Reactant of Route 2
[(5-{2-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE
Reactant of Route 3
Reactant of Route 3
[(5-{2-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE
Reactant of Route 4
[(5-{2-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE
Reactant of Route 5
[(5-{2-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE
Reactant of Route 6
Reactant of Route 6
[(5-{2-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE

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